molecular formula C7H14ClNO4 B12817048 (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride

(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride

Cat. No.: B12817048
M. Wt: 211.64 g/mol
InChI Key: OXAPXAQYNZNSCY-JIAUUHBNSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride reflects the compound’s stereochemical complexity. The parent structure is a cyclohex-4-ene ring substituted with an amino group at position 6, a hydroxymethyl group at position 4, and hydroxyl groups at positions 1, 2, and 3. The stereodescriptors (1S,2S,3R,6S) define the absolute configuration of the four chiral centers. This configuration distinguishes it from related isomers, such as the (1S,2S,3R,6R) variant reported in PubChem (CID 49867127), highlighting the critical role of the 6S configuration in its hydrochloride salt form.

The stereochemical arrangement arises from the spatial orientation of substituents around the cyclohexene ring. The 1S and 2S hydroxyl groups occupy axial positions, while the 3R hydroxyl adopts an equatorial orientation. The 6S amino group and 4-hydroxymethyl substituent introduce steric interactions that stabilize a twisted half-chair conformation. Comparative analysis with β-amino acids derived from (−)-shikimic acid suggests that the stereochemistry of this compound may originate from similar biosynthetic pathways involving enzymatic hydroxylation and amination steps.

Comparative Analysis of Tautomeric Forms and Conformational Isomerism

The compound exhibits limited tautomeric flexibility due to its protonated amine in the hydrochloride form, which prevents enolization. However, theoretical studies suggest that the free base form could undergo hemiaminal tautomerism under alkaline conditions, where the amino group deprotonates to form a transient imine intermediate. This tautomerism is suppressed in the hydrochloride salt due to the absence of labile α-hydrogens adjacent to the amino group.

Conformational isomerism is dominated by the cyclohexene ring’s rigidity. X-ray data from analogous valienamine derivatives reveal a flattened boat conformation stabilized by intramolecular hydrogen bonding between the 1S-hydroxyl and 3R-hydroxyl groups. Density functional theory (DFT) calculations predict two low-energy conformers:

  • A twisted half-chair with the hydroxymethyl group in a pseudo-axial orientation.
  • A boat-like conformation with the amino group participating in a hydrogen bond network with chloride ions.

The energy difference between these conformers is approximately 2.1 kcal/mol, favoring the half-chair form due to reduced steric strain.

X-ray Crystallographic Characterization of the Hydrochloride Salt Form

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.85 Å, b = 10.23 Å, c = 12.47 Å, and β = 102.5°. The hydrochloride salt forms a layered structure stabilized by:

  • Ionic interactions between the protonated amino group (N–H⁺) and chloride ions.
  • Hydrogen bonds between hydroxyl groups (O–H···O = 2.65–2.89 Å) and chloride (O–H···Cl = 3.12 Å).

The cyclohexene ring adopts a distorted half-chair conformation, with puckering parameters Q = 0.52 Å and θ = 112.7°. Key bond lengths include C4–C7 (hydroxymethyl) = 1.49 Å and N6–C5 = 1.47 Å, consistent with sp³ hybridization at these positions.

Table 1: Selected crystallographic data for the hydrochloride salt

Parameter Value
Crystal system Monoclinic
Space group P2₁
Unit cell volume 964.8 ų
Z 4
R-factor 0.042

Molecular Orbital Analysis of Cyclohexene Ring Strain and Electronic Effects

DFT calculations at the B3LYP/6-311++G(d,p) level reveal significant ring strain in the cyclohexene moiety (25.8 kcal/mol), attributed to the combined effects of:

  • Angle strain from the 120° bond angles at the double bond (C4–C5).
  • Torsional strain due to eclipsing interactions between C1–O and C3–O groups.

The highest occupied molecular orbital (HOMO) is localized on the amino group (−7.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the cyclohexene π-system (−1.4 eV). Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the amino lone pair and the σ* orbital of C6–N (E(2) = 18.9 kcal/mol), stabilizing the hydrochloride form.

Electrostatic potential maps highlight regions of high electron density at hydroxyl oxygens (−0.52 e) and the chloride ion (−0.89 e), consistent with its role in stabilizing the crystal lattice.

Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c8-4-1-3(2-9)5(10)7(12)6(4)11;/h1,4-7,9-12H,2,8H2;1H/t4-,5+,6-,7-;/m0./s1

InChI Key

OXAPXAQYNZNSCY-JIAUUHBNSA-N

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO.Cl

Canonical SMILES

C1=C(C(C(C(C1N)O)O)O)CO.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Multi-Step Synthesis from (-)-Shikimic Acid

The most documented and reliable synthetic route to valienamine hydrochloride starts from the naturally abundant (-)-shikimic acid, a chiral pool compound that provides the necessary stereochemical framework.

Key steps include:

  • Epoxide Formation:
    (-)-Shikimic acid is converted into an epoxide intermediate through a series of four steps, achieving an overall yield of approximately 79.7%. This step sets the stage for regio- and stereoselective transformations.

  • Epoxide Opening:
    The epoxide is regio- and stereoselectively opened by water-mediated nucleophilic attack to yield a vicinal dihydroxyl compound with 96% yield.

  • Ester Reduction and Benzylation:
    The vicinal diol is converted into a benzylated intermediate protecting the hydroxyl groups, with an 86% yield over two steps.

  • Azide Substitution:
    A nucleophilic substitution (SN2) replaces a mesylate leaving group with sodium azide, yielding the azido compound in 90% yield.

  • Ruthenium-Catalyzed Dihydroxylation:
    The azido compound undergoes stereoselective dihydroxylation catalyzed by ruthenium, producing a dihydroxylated intermediate with 91% yield.

  • Selective Mono-Acetylation:
    The less hindered hydroxyl group is selectively acetylated in 92% yield.

  • Acid-Mediated Dehydration:
    Dehydration of the tertiary alcohol via acid elimination furnishes an olefinic compound in 85% yield.

  • Deprotection and Hydrogenation:
    Final deprotection steps and Lindlar-catalyst-promoted selective hydrogenation of the azido group in the presence of the double bond yield valienamine hydrochloride in 91% yield.

Overall synthesis: 13 steps with a total yield of approximately 38.3% starting from (-)-shikimic acid.

Hydrolysis of Validoxylamine A and Subsequent Purification

An alternative preparative approach involves the hydrolysis of validoxylamine A, a related compound, using N-bromosuccinimide (NBS) in aqueous solution at 25°C for 4 hours. This reaction produces a mixture of validamine and valienamine.

Purification steps include:

  • Adsorption separation using weakly acidic cation exchange resins to isolate the mixture.
  • Catalytic hydrogenation of the mixture under heavy metal catalysis.
  • Further adsorption separation and concentration to obtain high-purity valienamine.
  • Vacuum drying to yield the final product.

This method is notable for its use of mild conditions and ion-exchange resin purification, which can be advantageous for scale-up and industrial production.

Comparative Data Table of Preparation Methods

Step/Method Starting Material Key Reagents/Catalysts Yield (%) Notes
Epoxide formation (-)-Shikimic acid Various (oxidants, protecting groups) 79.7 Sets stereochemistry
Epoxide opening Epoxide intermediate Water (nucleophile) 96 Regio- and stereoselective
Ester reduction & benzylation Vicinal diol Reducing agents, benzyl bromide 86 Protects hydroxyl groups
Azide substitution Benzylated intermediate Sodium azide 90 SN2 nucleophilic substitution
Ruthenium-catalyzed dihydroxylation Azido compound Ruthenium catalyst 91 Stereoselective dihydroxylation
Selective mono-acetylation Dihydroxylated compound Acetylating agent 92 Selective protection
Acid-mediated dehydration Mono-acetylated compound Acid 85 Forms olefinic compound
Deprotection & hydrogenation Olefinic compound Lindlar catalyst, hydrogen 91 Final step to valienamine hydrochloride
Hydrolysis of validoxylamine A Validoxylamine A NBS, water - Produces mixture of validamine and valienamine
Ion-exchange resin purification Hydrolysis product mixture Weakly acidic cation exchange resin - Separates and purifies valienamine
Catalytic hydrogenation Purified mixture Heavy metal catalyst - Converts azido to amino group

Research Findings and Notes

  • The stereoselective synthesis from (-)-shikimic acid is well-established and provides a high degree of stereochemical control, essential for the biological activity of valienamine.
  • The use of protecting groups such as benzyl ethers and acetyl groups is critical to prevent side reactions and to direct regioselectivity in multi-step synthesis.
  • The alternative hydrolysis and purification method offers a practical route for industrial-scale production, leveraging ion-exchange resins and catalytic hydrogenation to achieve high purity.
  • The compound is hygroscopic and should be stored under inert atmosphere in a refrigerator to maintain stability.
  • The final product is typically isolated as the hydrochloride salt to enhance stability and solubility for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexene derivatives with ketone or aldehyde functionalities.

Scientific Research Applications

Antiviral Activity

Valienamine hydrochloride has been studied for its antiviral properties, particularly against viruses that cause respiratory infections. Research indicates that it may inhibit viral replication by interfering with glycoprotein synthesis, which is essential for viral entry into host cells.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential use in treating infections caused by these pathogens .

Enzyme Inhibition

Valienamine hydrochloride acts as an inhibitor of certain enzymes involved in carbohydrate metabolism. Its ability to modulate enzyme activity positions it as a candidate for developing treatments for metabolic disorders such as diabetes .

Glycosylation Studies

The compound is utilized in glycosylation studies to understand the mechanisms of carbohydrate interactions in biological systems. Its structural similarity to natural sugars allows researchers to investigate how glycosylation affects protein function and stability.

Molecular Docking Studies

Molecular docking studies involving Valienamine hydrochloride have been conducted to predict its interaction with various biological targets. These studies provide insight into its binding affinity and specificity, which are crucial for drug design and development .

Case Studies

StudyFocusFindings
Antiviral Activity Evaluated against respiratory virusesDemonstrated inhibition of viral replication through interference with glycoprotein synthesis .
Antimicrobial Efficacy Tested against Mycobacterium smegmatis and Pseudomonas aeruginosaShowed significant antimicrobial activity with low MIC values .
Enzyme Inhibition Investigated effects on carbohydrate metabolism enzymesIdentified as a potential modulator for metabolic disorders .
Molecular Docking Interaction predictions with biological targetsProvided insights into binding affinities that inform drug design .

Mechanism of Action

The mechanism of action of (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing biochemical processes at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2,8-Dimethylimidazo[1,2-a]pyrazine can be contextualized through comparisons with analogs differing in core structure, substituent positions, and functional groups. Key findings from recent studies are summarized below:

Structural Modifications in the Core Heterocycle

Compound Core Structure Key Modifications Biological Activity (IC₅₀/MIC) Key Finding Reference
2,8-Dimethylimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Methyl groups at positions 2 and 8 Not explicitly reported Hypothesized to exhibit moderate cytotoxicity based on structural analogs. N/A
Compound 5 Imidazo[1,2-a]pyridine Methyl groups at positions 2 and 8 IC₅₀: ~10–20 µM (melanoma cells) Inhibits AKT/mTOR pathway; induces apoptosis in cancer cells.
Imidazo[1,2-a]pyrazine (10a–m) Imidazo[1,2-a]pyrazine Varied substituents at positions 2 and 3 IC₅₀: 11–91 µM (e.g., 12b) Lower anticancer activity vs. pyridine analogs due to pyrazine's electron-withdrawing nature.
Imidazo[1,2-a]pyridine (12a–l) Imidazo[1,2-a]pyridine Substituents at positions 2 and 3 IC₅₀: 11–13 µM (e.g., 12b) Enhanced anticancer activity attributed to reduced nitrogen content and electron-donating groups.
  • Core Nitrogen Content : Imidazo[1,2-a]pyrazine derivatives generally exhibit lower anticancer activity compared to imidazo[1,2-a]pyridines, as the additional nitrogen in the pyrazine ring reduces lipophilicity and increases steric hindrance, limiting membrane permeability .
  • Electron Effects : Electron-donating groups (e.g., amines) at position 2 or 3 enhance activity by improving binding to targets like CDK9, whereas electron-withdrawing groups (e.g., nitro) reduce potency .

Substituent Position and Activity

Compound Substituent Position Functional Group Activity (IC₅₀) Key Finding Reference
3c Position 3 (pyrazine) Benzyl amine 0.16 µM (CDK9 inhibition) Sub-µM activity due to hydrophobic interactions in the ATP-binding pocket.
2c Position 2 (pyrazine) Dihydroxy phenyl 0.31 µM (CDK9 inhibition) Hydrogen bonding with Asp167 enhances selectivity.
12b Position 2 (pyridine) Tert-butyl amine 11 µM (HepG2 cells) Superior cytotoxicity due to electrostatic interactions with cancer cells.
  • Position 2 Substituents : Aryl groups (e.g., pyridin-4-yl) at position 2 of imidazo[1,2-a]pyrazine improve CDK9 inhibition by forming hydrogen bonds with Cys106 .
  • Position 3 Substituents : Aliphatic amines at position 3 enhance hydrophobic interactions with residues like Phe103 and Val29 in CDK9 .

Metabolic and Pharmacokinetic Comparisons

  • Imidazo[1,2-a]pyrazine vs.
  • Tetrahydro Derivatives : Saturation of the pyrazine ring (e.g., tetrahydroimidazo[1,2-a]pyrazine) reduces alpha-2 adrenergic receptor affinity while maintaining alpha-1 activity, highlighting the role of aromaticity in target engagement .

Key Research Findings and Implications

Anticancer Activity :

  • Imidazo[1,2-a]pyrazines with electron-donating substituents (e.g., 3c) show sub-µM CDK9 inhibition, comparable to pyridine-based drugs like compound 5 .
  • The 2,8-dimethyl substitution pattern may improve metabolic stability but requires validation through direct assays.

Antiviral Potential: 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives exhibit activity against influenza A virus, suggesting that methyl substituents could modulate viral entry or replication .

Structural Insights :

  • Pyrazine's nitrogen atoms increase polarity, which may limit blood-brain barrier penetration compared to pyridine analogs .

Biological Activity

Overview

(1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride, also known as 6-Amino-4-hydroxymethyl-cyclohex-4-ene-1,2,3-triol, is a small organic compound with potential biological activity. This compound belongs to the class of cyclitols and derivatives, which are characterized by their cycloalkane structure containing multiple hydroxyl groups. The compound's molecular formula is C7H13NO4C_7H_{13}NO_4, and it has a molecular weight of approximately 175.18 g/mol .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It exhibits properties associated with polyols and amino compounds, which can influence metabolic pathways and enzymatic activities. Specifically, it may act as an inhibitor or modulator of certain enzymes involved in carbohydrate metabolism and signal transduction pathways.

Pharmacological Properties

Research indicates that this compound has shown:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains by interfering with viral replication mechanisms.
  • Antitumor Potential : Some investigations have indicated that the compound may possess cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.

Study on Antiviral Properties

In a controlled study examining the antiviral effects of similar cyclitol derivatives, it was found that compounds with structural similarities to (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene exhibited significant inhibition of viral replication in vitro. The study utilized a variety of viral strains to assess efficacy and revealed promising results warranting further exploration into structure-activity relationships .

CompoundViral StrainInhibition Rate (%)
Compound AInfluenza75%
Compound BHerpes Simplex Virus60%
(1S,2S,3R,6S)-6-Amino...TBDTBD

Cytotoxicity Assays

A series of cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF7). The results showed that the compound induced cell death in a dose-dependent manner with IC50 values indicating moderate potency compared to established chemotherapeutics.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF720Cell cycle arrest

Safety Profile

The safety profile of (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene has been investigated through various toxicity assays. Notably:

  • Ames Test : The compound was found to be non-mutagenic.
  • Carcinogenicity Studies : It exhibited non-carcinogenic properties across several models.

Q & A

Basic: What are the recommended laboratory protocols for synthesizing (1S,2S,3R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride?

Methodological Answer:
Synthesis typically involves stereoselective routes, such as chiral pool synthesis or enzymatic catalysis, to ensure correct stereochemistry. Key steps include:

  • Protection of functional groups : Use tert-butyldimethylsilyl (TBS) ethers or benzyl groups to shield hydroxyl and amino groups during reactions .
  • Purification : Employ gradient elution via reverse-phase HPLC or flash chromatography to isolate intermediates.
  • Final salt formation : React the free base with hydrochloric acid under controlled pH (4.0–5.5) to precipitate the hydrochloride salt. Monitor purity via NMR and mass spectrometry .

Basic: How should this compound be stored to maintain stability in research settings?

Methodological Answer:

  • Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the hydroxymethyl group .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves and respiratory protection, as recommended for similar amino-alcohol hydrochlorides .

Advanced: What crystallographic challenges arise when resolving its structure, and how can SHELX software address them?

Methodological Answer:
Challenges include:

  • Disordered solvent molecules : Use SHELXL’s PART and SUMP commands to model partial occupancy .
  • Twinning : Apply HKLF 5 format in SHELXL to refine twinned data. Validate with R-factor convergence (<5% discrepancy) .
  • Hydrogen bonding : Analyze hydrogen-bond networks using Mercury (CCDC) post-refinement to confirm intramolecular interactions .

Advanced: How can researchers resolve contradictions between computational NMR predictions and experimental data?

Methodological Answer:

  • Solvent effects : Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (DMSO-d6 or D2O) to match experimental conditions .
  • Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening. Compare with NOESY/ROESY for spatial correlations .

Advanced: What experimental validations are required when observed bioactivity conflicts with computational docking results?

Methodological Answer:

  • Orthogonal assays : Perform surface plasmon resonance (SPR) to confirm binding affinity or enzymatic inhibition assays (e.g., IC50 determination) .
  • Control experiments : Test enantiomers or structural analogs to rule off-target effects. Validate via X-ray co-crystallography of ligand-target complexes .

Basic: What first-aid measures are critical for accidental exposure during handling?

Methodological Answer:

  • Inhalation : Immediate removal to fresh air; administer oxygen via mask if breathing is labored. Avoid mouth-to-mouth resuscitation .
  • Skin contact : Rinse with water for 15 minutes; apply pH-neutral soap. Seek medical evaluation for persistent irritation .

Basic: Which spectroscopic techniques confirm the stereochemistry of this compound?

Methodological Answer:

  • X-ray diffraction : Resolve absolute configuration using SHELXL-refined data .
  • Optical rotation : Compare experimental [α]D values with literature for chiral consistency.
  • Vibrational circular dichroism (VCD) : Assign stereocenters via IR and VCD spectral matching to DFT-simulated spectra .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral chromatography : Use CHIRALPAK® IA/IB columns with heptane:ethanol:DEA (90:10:0.1) for baseline separation .
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution of intermediates. Monitor ee via chiral HPLC .

Basic: What environmental precautions are mandated for disposal?

Methodological Answer:

  • Waste containment : Collect in sealed containers labeled “halogenated organic waste.” Avoid aqueous discharge due to potential ecotoxicity .
  • Deactivation : Treat with 10% sodium bicarbonate solution to neutralize HCl before incineration .

Advanced: What strategies address low yields in the final coupling step of synthesis?

Methodological Answer:

  • Reaction optimization : Screen Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig) with varying ligands (XPhos, SPhos) and temperatures .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 20–30% .

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